molecular formula C12H20Cl2N2O2S B2440608 4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride CAS No. 1909305-01-6

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride

Cat. No.: B2440608
CAS No.: 1909305-01-6
M. Wt: 327.26
InChI Key: AAPDXTYKWBGZKS-UHFFFAOYSA-N
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Description

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O2S and its molecular weight is 327.26. The purity is usually 95%.
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Properties

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPDXTYKWBGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride (CAS Number: 1909305-01-6) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀Cl₂N₂O₂S
  • Molecular Weight : 327.3 g/mol
  • Structure : The compound features a thiomorpholine ring, which is significant in its biological activity.
PropertyValue
CAS Number1909305-01-6
Molecular Weight327.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets, including enzymes and cellular pathways. The following sections detail specific activities observed in recent studies.

Antiparasitic Activity

One of the significant areas of research has focused on the compound's antiparasitic properties. Studies have shown that derivatives of thiomorpholine can effectively disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis.

Case Study: Antileishmanial Activity

In a study evaluating the antileishmanial activity against Leishmania panamensis, the compound displayed promising results. The effectiveness was measured using the median effective concentration (EC50), with results indicating:

  • High Activity : EC50 < 25 μM
  • Moderate Activity : 25 μM < EC50 < 100 μM
  • Low Activity : EC50 > 100 μM

The specific EC50 values for various derivatives were determined using flow cytometry to assess the reduction in parasite viability after treatment.

The mechanism by which this compound exerts its biological effects appears to involve allosteric modulation of key enzymes involved in parasite metabolism. For example, interactions with enzymes like trypanothione reductase have been noted, where structural modifications lead to significant inhibition of enzyme activity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to determine cell viability in human cell lines exposed to various concentrations of the compound. Results indicated that while some derivatives exhibited cytotoxic effects, others showed selective toxicity towards parasitic cells over human cells.

Research Findings Summary

Study FocusFindings
AntileishmanialEffective against L. panamensis (EC50 values varied)
Enzyme InteractionAllosteric modulation observed
CytotoxicitySelective toxicity noted

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 4-(4-(aminomethyl)benzyl)thiomorpholine 1,1-dioxide dihydrochloride
  • Molecular Formula : C12H20Cl2N2O2S
  • Molecular Weight : 327.27 g/mol
  • Purity : Typically ≥95%

Physical Properties

  • Appearance : White to off-white powder
  • Storage Conditions : Room temperature

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity due to the presence of both thiomorpholine and aminomethyl groups, which are known to interact with various biological targets.

Case Study: Anticancer Activity

Research has shown that derivatives of thiomorpholine compounds can possess anticancer properties. A study involving similar compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that 4-{[4-(aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride may also exhibit similar effects.

Biological Research

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding assays. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.

Enzyme Inhibition Studies

Inhibitory assays have indicated that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. This suggests potential applications in developing treatments for metabolic disorders.

Material Science

The unique chemical structure of this compound allows it to be explored for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has indicated that thiomorpholine derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the field of advanced materials for electronics and coatings.

Data Tables

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines[Case Study Reference]
Enzyme InhibitionInhibition of metabolic enzymes[Enzyme Study Reference]

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-{[4-(Aminomethyl)phenyl]methyl}-1λ⁶-thiomorpholine-1,1-dione dihydrochloride with high yield and purity?

  • Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by sulfonation. Purification can leverage membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates . For final purification, preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) is recommended to isolate the dihydrochloride salt. Characterization via 1H^1 \text{H}-NMR and LC-MS ensures structural fidelity and purity ≥95% .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions for in vitro assays?

  • Answer: Conduct solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy or nephelometry. Stability should be evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Note that hydrochloride salts often exhibit hygroscopicity, requiring inert-atmosphere storage .

Q. What preliminary biological screening assays are suitable for identifying its pharmacological potential?

  • Answer: Prioritize target-agnostic assays such as cytotoxicity (MTT assay), antimicrobial disk diffusion, or enzyme inhibition (e.g., kinase or protease panels). Marine-derived analogs with sulfone/amide motifs show broad-spectrum bioactivity, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can structural modifications of the thiomorpholine core enhance target selectivity in enzyme inhibition studies?

  • Answer: Use computational docking (e.g., AutoDock Vina) to map interactions between the thiomorpholine sulfone group and active sites. Introduce substituents at the aminomethylphenyl moiety (e.g., halogenation) to modulate steric/electronic effects. Validate via isothermal titration calorimetry (ITC) to quantify binding affinity changes .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assay platforms?

  • Answer: Discrepancies may arise from cell-specific metabolic profiles or assay sensitivity. Normalize data using internal controls (e.g., housekeeping genes for viability assays) and cross-validate with orthogonal methods (e.g., SPR for binding vs. functional cAMP assays). Metadata analysis of marine sponge-derived compounds highlights the impact of assay conditions on activity .

Q. How can researchers investigate the compound’s mechanism of action when preliminary data suggest off-target effects?

  • Answer: Employ chemoproteomics (e.g., activity-based protein profiling) or thermal shift assays to identify unintended targets. Pair with CRISPR-Cas9 knockout models to confirm pathway relevance. For example, off-target kinase interactions in analogs were resolved using phosphoproteomic arrays .

Q. What advanced analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Answer: Use LC-HRMS with collision-induced dissociation (CID) to identify degradation pathways (e.g., hydrolytic cleavage of the sulfone group). For hydrochloride salts, monitor chloride ion release via ion chromatography to assess salt stability .

Methodological Considerations for Data Reproducibility

  • Process Control: Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) during synthesis, reducing batch-to-batch variability .
  • Impurity Profiling: Use orthogonal methods (HPLC-ELSD vs. charged aerosol detection) to quantify trace impurities, particularly in dihydrochloride formulations where counterion ratios affect solubility .
  • Data Integration: Leverage cheminformatics tools (e.g., KNIME or Pipeline Pilot) to harmonize structural, synthetic, and bioactivity data, enabling meta-analyses for structure-activity relationships (SAR) .

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